6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed cascade method mentioned above can be adapted for larger-scale production. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine: A related compound with a similar structure but different functional groups.
Phenothiazine: Another heterocyclic compound with an additional benzene ring, used in various pharmaceutical applications.
Benzothiazole: A compound containing nitrogen and sulfur in a different arrangement, also studied for its biological activities.
Uniqueness
6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
6-hydroxy-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11) |
InChI Key |
UXRHDPDAZPVRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.